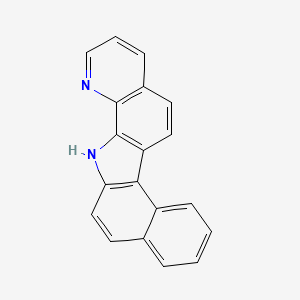

13H-Benzo(g)pyrido(2,3-a)carbazole

Description

Contextualization within the Carbazole (B46965) Family and Fused Heterocyclic Systems

13H-Benzo(g)pyrido(2,3-a)carbazole is a complex heterocyclic compound belonging to the expansive carbazole family. Carbazoles are aromatic organic compounds with a tricyclic structure, consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. The defining feature of this compound is its fused-ring system, where a benzo group and a pyrido group are annulated to the basic carbazole framework. This fusion creates a larger, more rigid, and extended π-electron system. rsc.orgresearchgate.net

Fused-ring carbazoles, such as indolocarbazole, indenocarbazole, and benzofurocarbazole, are a significant area of research due to their unique electronic and photophysical properties. rsc.orgresearchgate.net The fusion of additional rings onto the carbazole core enhances molecular rigidity, which can suppress non-radiative energy dissipation and lead to desirable photoluminescent characteristics. researchgate.net These structural modifications also allow for the fine-tuning of frontier orbital energies, which is crucial for applications in materials science. rsc.orgresearchgate.net

The planarity, fluorescence, and versatility of the carbazole scaffold make it a valuable framework in supramolecular chemistry for the design of synthetic receptors. nih.gov The nitrogen atom in the carbazole ring can act as a hydrogen bond donor, a key feature in molecular recognition. nih.gov

Significance of Pyrido-fused Carbazole Frameworks in Contemporary Academic Research

Pyrido-fused carbazole frameworks, a classification that includes this compound, are of significant interest in contemporary academic research, particularly in medicinal chemistry and materials science. The incorporation of a pyridine (B92270) ring into the carbazole structure introduces another nitrogen atom, altering the electronic properties and potential interaction sites of the molecule.

In medicinal chemistry, pyrido-fused carbazoles have been investigated for their potential as anticancer agents. For instance, derivatives of pyrido[3,2-α]carbazole have demonstrated potent antitumour activity against human lung and colon cancer cell lines. nih.gov Similarly, various 6H-pyrido[4,3-b]carbazoles, isomers of the ellipticine (B1684216) family of alkaloids, have been synthesized and evaluated for their biological properties, including antitumor activity. nih.govacs.orgrsc.org The synthesis of these compounds is an active area of research, with novel and efficient synthetic approaches being developed. nih.govresearchgate.net

In the realm of materials science, the extended π-conjugation and rigidity of pyrido-fused carbazoles make them promising candidates for applications in organic light-emitting diodes (OLEDs). rsc.orgnih.gov The ability to tune the optoelectronic properties through structural modifications allows for the development of materials with specific emission colors. nih.gov

Historical and Evolving Research Trajectories of Polycyclic Aromatic Nitrogen Heterocycles in Chemical Biology

Polycyclic aromatic nitrogen heterocycles (PANHs), a broad class of compounds that includes this compound, have a rich history and continue to be a focal point of research in chemical biology. nasa.gov These compounds are analogues of polycyclic aromatic hydrocarbons (PAHs) where one or more carbon atoms are replaced by nitrogen. researchgate.net

Historically, interest in PANHs stemmed from their presence in natural products, such as alkaloids, and their identification in environmental samples. researchgate.netnih.gov Many of these compounds exhibit significant biological activity, which has driven research into their medicinal applications. mdpi.comnih.gov Nitrogen-containing heterocycles are a cornerstone of drug design, with a significant percentage of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle. mdpi.comopenmedicinalchemistryjournal.comacs.org

The research trajectory for PANHs is continuously evolving. Early work often focused on the isolation and synthesis of naturally occurring compounds. nih.gov Contemporary research now encompasses a wider range of activities, including:

Drug Discovery: The design and synthesis of novel PANH derivatives with improved therapeutic properties, such as enhanced potency and selectivity, remains a major focus. nih.govmdpi.com

Materials Science: The unique photophysical properties of PANHs are being harnessed for the development of advanced materials, including those for OLEDs and other optoelectronic applications. rsc.orgnih.gov

Environmental Science: The study of the fate, behavior, and toxicity of PANHs in the environment is an ongoing area of research, as these compounds can be pollutants. researchgate.net

Astrobiology: PANHs have been detected in meteorite extracts and are of interest in the study of the origins of life, as this class of molecules includes nucleobases, the fundamental components of nucleic acids. nasa.gov

Structure

3D Structure

Properties

CAS No. |

207-88-5 |

|---|---|

Molecular Formula |

C19H12N2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |

InChI |

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |

InChI Key |

SRFZWNXMRFIYRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 13h Benzo G Pyrido 2,3 a Carbazole and Its Analogues

Regioselective Cyclization and Annulation Strategies

The construction of the fused ring system of 13H-Benzo(g)pyrido(2,3-a)carbazole necessitates precise control over bond formation. Regioselective cyclization and annulation reactions are paramount in achieving the desired architecture. These strategies often involve the sequential or tandem formation of multiple rings, building upon a pre-functionalized carbazole (B46965) or indole (B1671886) core.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the context of pyridocarbazole synthesis, MAOS has been effectively utilized to drive key cyclization steps.

One notable application involves the p-TsOH catalyzed one-pot reaction of ethanolamine (B43304) with 1-chloro-2-formyl carbazoles. nih.gov This microwave-assisted approach provides an efficient route to pyrido[2,3-a]carbazoles. nih.gov The use of microwave irradiation significantly reduces the reaction time, making this a practical method for the synthesis of these heterocycles. nih.govnih.gov The general applicability of MAOS in synthesizing various heterocyclic compounds highlights its importance in modern synthetic chemistry. nih.govnih.gov

| Reactants | Catalyst | Conditions | Product | Reference |

| 1-chloro-2-formyl carbazoles, ethanolamine | p-TsOH | Microwave irradiation | Pyrido[2,3-a]carbazoles | nih.gov |

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the this compound scaffold is no exception. chim.it Palladium-catalyzed reactions, in particular, have proven to be highly versatile for forming the necessary carbon-carbon and carbon-nitrogen bonds. nih.govwvu.edu

Palladium catalysts are instrumental in forging critical bonds during the assembly of the carbazole and pyridine (B92270) rings. nih.govbohrium.com These reactions often proceed with high efficiency and selectivity, allowing for the construction of the polycyclic system from readily available starting materials. nih.govbohrium.comresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds in the synthesis of nitrogen-containing heterocycles, including carbazole derivatives. bohrium.commdpi.com

A powerful strategy for constructing the pyridocarbazole framework involves a sequence of Knoevenagel condensation followed by an intramolecular Heck-type cyclization. The Knoevenagel condensation can be used to introduce a side chain onto a carbazole precursor, which then undergoes a palladium-catalyzed intramolecular Heck reaction to form the fused pyridine ring. This approach has been successfully applied to the synthesis of various carbazolone derivatives, which are valuable intermediates for further elaboration. wvu.edu

| Starting Material | Reaction Sequence | Catalyst | Product | Reference |

| Bromo enaminones | Intramolecular Heck-type cyclization | Palladium catalyst | Carbazolones | wvu.edu |

| 2-(2-nitrophenyl)-2-cyclohexen-1-one | Reductive cyclization | Pd(dba)2, dppp, 1,10-phenanthroline | 1,2-dihydro-4(3H)-carbazolone | wvu.edu |

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a cornerstone of modern organic synthesis. In the context of this compound synthesis, the Suzuki coupling is employed for the arylation of the carbazole core. This allows for the introduction of various aryl substituents, which can modulate the electronic and photophysical properties of the final molecule. A tandem Suzuki/aryl-Heck protocol has been reported for the preparation of functionalized carbazoles. researchgate.net

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis and modification of heterocyclic compounds. chim.it In the synthesis of this compound and its analogues, palladium-catalyzed direct C-H functionalization enables the formation of C-C and C-N bonds without the need for pre-functionalized starting materials. nih.govnih.gov This approach allows for the direct arylation or annulation onto the carbazole or indole nucleus. For instance, the palladium-catalyzed reaction of N-(2-halophenyl)-2,6-diisopropylanilines can lead to carbazoles through an intramolecular C-C bond formation. researchgate.net Similarly, rhodium(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds provides a route to benzo[a]carbazoles. documentsdelivered.com

| Starting Material | Reagent | Catalyst | Product | Reference |

| N-(2-halophenyl)-2,6-diisopropylanilines | - | Palladium catalyst | 1-isopropyl-substituted carbazoles | researchgate.net |

| 2-arylindoles | α-diazo carbonyl compounds | Rhodium(III) catalyst | Benzo[a]carbazoles | documentsdelivered.com |

Transition Metal-Catalyzed Coupling Reactions.

Copper-Catalyzed C-N Coupling Processes

Copper-catalyzed cross-coupling reactions are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, offering a more cost-effective and less toxic alternative to palladium-catalyzed methods. nih.gov The Ullmann condensation, a classical example, has been refined over the years to allow for the formation of C-N bonds under milder conditions. In the context of pyridocarbazole synthesis, these reactions are pivotal for constructing the carbazole core.

A key strategy involves the intramolecular C-H amination of a suitably substituted precursor. For instance, a copper-catalyzed intramolecular C-H/N-H coupling can be employed to form the carbazole ring system. researchgate.net This approach often utilizes a directing group to achieve high regioselectivity, which can be subsequently removed. researchgate.net The catalytic cycle is believed to proceed through a Cu(I)/Cu(III) mechanism, initiated by the oxidative addition of an aryl halide to a Cu(I) complex, followed by ligand exchange with the amine and subsequent reductive elimination to form the C-N bond. nih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Cu(OAc)2 | α-Benzoin Oxime | K3PO4 | DMSO | Not Specified | 90 |

| CuI | None | K2CO3 | DMF | Not Specified | 12 |

| Cu powder | None | K2CO3 | DMF | Not Specified | Low |

Table 1: Comparison of different copper catalyst systems for C-N coupling reactions. nih.gov

Multicomponent Reactions (MCRs) for Rapid Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecular architectures in a single step from three or more starting materials. researchgate.netbeilstein-journals.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net

For the synthesis of benzo[a]carbazole derivatives, a multicomponent strategy has been developed using 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326) in the presence of a solid acidic catalyst. nih.gov This reaction proceeds through a 3-cyanoacetamide pyrrole (B145914) intermediate, which then undergoes intramolecular cyclization to form the benzo[a]carbazole scaffold. nih.gov The use of a reusable solid acid catalyst, such as sulfonic acid-functionalized amorphous carbon derived from rice husk, further enhances the green credentials of this methodology. nih.gov

Thermal Rearrangement and Photocyclization Approaches

The Graebe-Ullmann reaction is a classic method for the synthesis of carbazoles involving the thermal decomposition of 1-phenyl-1,2,3-benzotriazoles. researchgate.net This reaction proceeds through a radical mechanism, where the loss of nitrogen gas generates a diradical intermediate that subsequently cyclizes to form the carbazole ring. researchgate.netyoutube.com The reaction can be carried out by classical heating or under microwave irradiation. researchgate.net

This method has been successfully extended to the synthesis of various carboline and benzocarbazole systems. researchgate.net For example, the synthesis of 5H-pyrido[4,3-b]indole and 13H-benz d-nb.infonih.govindolo[3,2-c]quinoline has been achieved using this approach. researchgate.net While traditionally a high-temperature reaction, adaptations using microwave irradiation can lead to shorter reaction times and improved efficiency. researchgate.net

Oxidative C-C Bond Cleavage Pathways leading to Pyrido[2,1-b]quinazolinones

In a serendipitous discovery, a one-pot copper-catalyzed oxidative C-C bond cleavage has been developed for the synthesis of pyrido[2,1-b]quinazolinones. acs.org This process involves an initial copper-catalyzed C-N coupling, followed by a concomitant C(sp3)–H oxidation and amidation through an oxidative C-C bond cleavage under an oxygen atmosphere. acs.org This methodology provides a direct route to these valuable heterocyclic compounds in high yields. acs.org The reaction of 2'-iodoacetophenone (B1295891) with various 2-aminopyridines under copper catalysis leads to the corresponding pyrido[2,1-b]quinazolinones. acs.org

| 2-Aminopyridine Derivative | Product | Yield (%) |

| 2-Amino-4-methylpyridine | 7-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 79 |

| 4-Cyano-2-aminopyridine | 7-Cyano-11H-pyrido[2,1-b]quinazolin-11-one | 53 |

| 2-Aminopyrimidine | 6H-Pyrazino[2,1-b]quinazolin-6-one | 26 |

Table 2: Synthesis of Pyrido[2,1-b]quinazolinone Derivatives via Oxidative C-C Bond Cleavage. acs.org

Precursor Derivatization and Scaffold Functionalization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. The carbazole framework is a versatile scaffold that allows for derivatization at multiple positions. d-nb.infonih.gov The nitrogen atom and various positions on the aromatic rings (C1, C2, C3, C6, etc.) are common sites for modification. d-nb.infotdl.org

Functionalization can be achieved either by derivatizing the precursors before the construction of the final ring system or by direct functionalization of the pre-formed scaffold. tdl.orgasianpubs.org For instance, the introduction of electron-withdrawing groups at the 3 and 6 positions of the carbazole ring can enhance the hydrogen-bonding donor ability of the N-H group, which is significant for applications in receptor chemistry. nih.gov Direct C-H functionalization, often catalyzed by transition metals like palladium, represents an atom-economical approach to introduce new C-C bonds without the need for pre-installed functional groups. tdl.org

Sustainable and Green Chemistry Aspects in Pyrido[2,3-a]carbazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like pyridocarbazoles to minimize environmental impact. researchgate.net Key strategies include the use of multicomponent reactions, which increase atom economy and reduce the number of synthetic steps. researchgate.netnih.gov The utilization of environmentally benign solvents, such as water, or solvent-free reaction conditions further contributes to the sustainability of the synthetic process. beilstein-journals.orgnih.gov

Catalysis plays a pivotal role in green synthesis. The use of reusable, heterogeneous catalysts, such as magnetically recoverable nanocatalysts, simplifies product purification and reduces waste. organic-chemistry.orgnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgnih.gov These sustainable approaches not only make the synthesis of pyridocarbazoles more environmentally friendly but also often lead to improved efficiency and yields. organic-chemistry.orgnih.gov

Structure Activity Relationship Sar Investigations of 13h Benzo G Pyrido 2,3 a Carbazole Derivatives

Systematic Analysis of Substituent Effects on Biological Potency

The biological potency of 13H-Benzo(g)pyrido(2,3-a)carbazole derivatives is profoundly influenced by the nature and position of various substituents on the fused ring system. A systematic analysis of these effects has provided valuable insights into the pharmacophore requirements for activity.

The placement of electron-donating and electron-withdrawing groups on the carbazole (B46965) nucleus is a critical determinant of biological activity. Studies on isomeric pyridocarbazoles, such as 7H-pyrido[4,3-c]carbazole, have demonstrated that the position of substituents significantly modulates their anti-tumor properties. For instance, the introduction of methyl groups, which are electron-donating, at positions 6 or 7 of the 10-methoxy-7H-pyrido[4,3-c]carbazolium ring system resulted in monomers with a modest but notable activity, whereas the parent monomeric analogue was inactive. nih.gov Conversely, methyl substitutions at positions 4 or 5 led to inactive compounds that were unable to intercalate into DNA. nih.gov This highlights the critical role of the substitution pattern on the biological activity profile.

Further studies on related carbazole derivatives have shown that increasing the size of alkyl substituents, from ethyl to isopropyl, can lead to a progressive decrease in anti-tumor potency. nih.gov This suggests that while electronic effects are important, steric hindrance can also play a significant role in the interaction with biological targets.

In contrast, the introduction of electron-withdrawing groups has also been shown to enhance the biological potential of pyridocarbazole scaffolds. For example, chloro and bromo substituted pyrido[2,3-a]carbazole derivatives have demonstrated excellent anticancer activity. rsc.org The strong electron-withdrawing nature of these halogens is thought to contribute to a more effective interaction with biological targets like DNA. rsc.org

Table 1: Positional Impact of Substituents on Pyridocarbazole Activity

| Scaffold | Substituent | Position(s) | Observed Activity |

|---|---|---|---|

| 10-methoxy-7H-pyrido[4,3-c]carbazolium | Methyl | 6 or 7 | Small but significant anti-tumor activity nih.gov |

| 10-methoxy-7H-pyrido[4,3-c]carbazolium | Methyl | 4 or 5 | Inactive, unable to intercalate into DNA nih.gov |

| 7H-pyrido[4,3-c]carbazole | Ethyl, Isopropyl | 6 or 7 | Decreased anti-tumor potency with increasing substituent size nih.gov |

Halogenation of the this compound scaffold has emerged as a promising strategy to enhance its biological profile. The introduction of halogen atoms can modulate the electronic properties and aromaticity of the molecule, which in turn can influence its interaction with biological macromolecules.

A study focused on novel halogenated pyrido[2,3-a]carbazoles found that derivatives bearing chloro and bromo substituents exhibited potent anticancer and antioxidant activities. rsc.org These halogenated compounds were found to bind strongly to calf thymus DNA (CT-DNA) via intercalation, with observed hypochromicity of 84% and 81% for the chloro and bromo derivatives, respectively. rsc.org The enhanced biological activity of these halogenated analogs is attributed to the strong electron-withdrawing character of the chloro and bromo groups. rsc.org

The synthesis of halogenated derivatives is often achieved through methods like palladium-catalyzed C-H halogenation, which allows for the regioselective introduction of halogen atoms onto the aromatic framework. researchgate.net This precise control over the position of halogenation is crucial, as the biological effects can be position-dependent.

Table 2: Biological Profile of Halogenated Pyrido[2,3-a]carbazoles

| Compound | Halogen Substituent | DNA Binding (Hypochromicity) | DNA Cleavage | Anticancer Activity |

|---|---|---|---|---|

| Halogenated pyrido[2,3-a]carbazole (3e) | Chloro | 84% rsc.org | Complete cleavage of pBR322 DNA rsc.org | Excellent rsc.org |

The nitrogen atom of the carbazole nucleus presents a key site for chemical modification, offering a route to modulate the physicochemical and biological properties of this compound derivatives. While direct N-substitution on the carbazole ring of this specific scaffold is not extensively detailed in the provided literature, general principles of carbazole chemistry suggest this is a viable strategy for SAR studies.

In the broader context of pyridocarbazoles, modifications have been made to the nitrogen atom of the pyridine (B92270) ring, leading to changes in pharmacological properties. nih.gov The synthesis of carbazole-based natural products like calothrixin B and staurosporine, which feature complex structures attached to the carbazole framework, underscores the importance of derivatization in achieving potent bioactivity. nih.gov These examples, while not direct N-substitutions on the carbazole moiety of this compound, highlight the principle of modifying the core structure to enhance biological effects.

Molecular Hybridization and Scaffold Diversification Strategies

To explore new chemical space and potentially discover novel mechanisms of action, researchers have employed molecular hybridization and scaffold diversification strategies. This involves combining the this compound core with other pharmacologically active moieties or modifying the core structure itself.

An example of molecular hybridization is the creation of carbazole-pyrrolobenzodiazepine (PBD) conjugates. researchgate.net In these hybrids, a carbazole moiety is linked to the C8-position of the PBD, a known DNA-binding agent. researchgate.net This strategy aims to combine the DNA-intercalating properties of the carbazole unit with the DNA-alkylating ability of the PBD, potentially leading to synergistic or enhanced anticancer activity. researchgate.net

Scaffold diversification can be seen in the synthesis of various carbazole-containing natural products and their analogs. bohrium.com The development of novel synthetic routes, such as those involving allenes or photoinduced carbene-mediated C-H insertion reactions, has enabled the creation of a diverse range of carbazole derivatives, including indolo[2,3-a]carbazoles. chim.itrsc.org These synthetic advancements provide a platform for generating libraries of compounds with varied substitution patterns and fused ring systems, which is essential for comprehensive SAR studies. The exploration of entirely new heterocyclic scaffolds, such as pyrrolotriazinones, also informs the broader field of drug discovery by highlighting the potential of novel chemical frameworks. nih.gov

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The specific geometry of these molecules dictates how they interact with their biological targets, such as the grooves of DNA or the binding pockets of enzymes.

For the related 7H-pyrido[4,3-c]carbazole system, conformational studies have been crucial in understanding its mechanism of action. NMR studies of the dimeric compound ditercalinium (B1205306), which is composed of two 7H-pyrido[4,3-c]carbazole rings, have elucidated the geometry of its bis-intercalating complex with DNA. nih.gov It was found that ditercalinium bis-intercalates through the major groove of DNA, with the convex face of the pyridocarbazole ring oriented towards the sugar moiety. nih.gov

The importance of conformation is further underscored by the observation that increasing the size of substituents on the pyridocarbazole ring leads to a decrease in anti-tumor potency. nih.gov This is attributed to steric hindrance that likely disrupts the optimal geometry for DNA intercalation. nih.gov In monomeric and dimeric series of 7H-pyrido[4,3-c]carbazoles, methyl substitutions at positions 4 or 5 resulted in inactive compounds that were unable to intercalate into DNA, suggesting that these substitutions induce a conformation that is unfavorable for DNA binding. nih.gov These findings emphasize that a deep understanding of the conformational preferences of this compound derivatives is essential for designing molecules with improved biological activity.

Molecular Mechanisms of Action for 13h Benzo G Pyrido 2,3 a Carbazole and Its Analogues

Interactions with Nucleic Acids and Associated Enzymes

The ability of 13H-Benzo(g)pyrido(2,3-a)carbazole and its analogues to interact with DNA is a cornerstone of their biological activity. This interaction can occur through direct binding to the DNA helix or by interfering with the function of enzymes that utilize DNA as a substrate.

DNA Intercalation and Oxidative DNA Cleavage Mechanisms

The planar aromatic structure of pyridocarbazole derivatives is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding is a common feature among many carbazole (B46965) derivatives and is considered a significant contributor to their cytotoxic effects. Studies on various pyridocarbazole derivatives have demonstrated their ability to bind to DNA via intercalation, leading to a stabilization of the DNA helix and potential disruption of DNA replication and transcription.

The binding affinity of these compounds to DNA can be substantial. For instance, studies on a range of 6H-pyrido[4,3-b]carbazole derivatives have reported DNA binding constants (K_a_) varying from 1.7×10^5^ to 4.5×10^7^ M^-1^, influenced by the nature of the substituents on the pyridocarbazole core. nih.gov Dimeric forms of 7H-pyridocarbazoles have shown even higher apparent binding constants, ranging from 10^8^ to 10^9^ M^-1^ at pH 5. nih.gov These strong interactions underscore the potential of these compounds to act as potent DNA binders.

Beyond simple intercalation, some carbazole derivatives can induce DNA damage through oxidative cleavage. While the precise mechanisms for this compound are not extensively detailed in the available literature, the general mechanism for related compounds involves the generation of reactive oxygen species (ROS). This process can be facilitated by the metabolic activation of the carbazole ring system. The production of ROS in proximity to DNA can lead to single- and double-strand breaks, as well as the formation of oxidized bases, further contributing to cellular damage and apoptosis.

Table 1: DNA Binding Constants of Representative Pyridocarbazole Analogues

| Compound Class | Binding Constant (K_a_) (M^-1^) | Reference |

|---|---|---|

| 6H-Pyrido[4,3-b]carbazole Derivatives | 1.7×10^5^ - 4.5×10^7^ | nih.gov |

| 7H-Pyridocarbazole Dimers (pH 5) | 10^8^ - 10^9^ | nih.gov |

| 7H-Pyridocarbazole Dimers (pH 7.4) | 5×10^5^ - 2×10^7^ | nih.gov |

Inhibition of DNA-Dependent Enzymes

The intricate processes of DNA replication, transcription, and maintenance of topology are governed by a host of enzymes. The ability of this compound and its analogues to interfere with these enzymes represents a critical aspect of their mechanism of action.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient breakage and rejoining of DNA strands. nih.gov Inhibition of these enzymes is a well-established strategy in cancer chemotherapy. nih.gov Carbazole derivatives, including pyridocarbazoles, have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govnih.gov

The inhibitory action can occur through two primary modalities: topoisomerase poisoning or catalytic inhibition. Topoisomerase poisons stabilize the covalent enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks. nih.gov In contrast, catalytic inhibitors interfere with the enzymatic activity without trapping the cleavage complex, for example, by preventing ATP binding or hydrolysis in the case of Topo II. nih.gov

Several pyrazolo[1,5-a]indole derivatives, which share structural similarities with pyridocarbazoles, have been shown to be strong inhibitors of Topo II, with some also inhibiting Topo I. nih.gov These compounds were found to act as catalytic inhibitors rather than poisons. nih.gov Symmetrically substituted carbazole derivatives have also been identified as catalytic inhibitors of Topo IIα, with some showing selectivity for the α isoform over the β isoform. nih.gov For instance, the compound 3,6-di(2-furyl)-9H-carbazole fully inhibited the relaxation activity of Topo IIα at concentrations between 20–100 µM. nih.gov

Table 2: Topoisomerase Inhibition by Representative Carbazole Analogues

| Compound Class/Derivative | Target | IC_50_ (µM) | Inhibition Modality | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]indole Derivatives | Topo II | 10-30 | Catalytic Inhibitor | nih.gov |

| GS-5 (Pyrazolo[1,5-a]indole) | Topo I | ~10 | Catalytic Inhibitor | nih.gov |

| 3,6-di(2-furyl)-9H-carbazole | Topo IIα | 20-100 (Full Inhibition) | Catalytic Inhibitor | nih.gov |

| Benzofuroquinolinedione (8d) | Topo II | 1.19 | Not Specified | nih.gov |

| Benzofuroquinolinedione (8i) | Topo II | 0.68 | Not Specified | nih.gov |

| Etoposide (Reference) | Topo II | 78.4 | Poison | nih.gov |

| Doxorubicin (Reference) | Topo II | 2.67 | Poison | nih.gov |

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA and is a validated target for antibacterial agents. While the primary focus of research on this compound and its analogues has been on their anticancer properties, the potential for interaction with bacterial DNA gyrase is an area of interest. However, current literature does not provide specific evidence of this compound or its close analogues acting as DNA gyrase inhibitors. Studies on DNA gyrase inhibition have predominantly focused on other classes of compounds, such as quinolones and coumarins. nih.gov While some novel pyrazole (B372694) derivatives have shown potent inhibition of S. aureus and B. subtilis DNA gyrase with IC_50_ values as low as 0.15 µg/mL, these are structurally distinct from the pyridocarbazole scaffold. nih.gov

Modulation of Protein Function and Enzymatic Pathways

In addition to their effects on nucleic acids, this compound and its analogues can exert their biological effects by modulating the function of key proteins and enzymatic pathways involved in cellular signaling and regulation.

Kinase Inhibition Profiles (e.g., Protein Kinases, Cyclin-Dependent Kinases, CK2)

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. The carbazole scaffold is a recognized pharmacophore for the development of kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. mdpi.comacs.org Several carbazole-based molecules have demonstrated inhibitory activity against CDKs. For example, pyrrolo[2,3-a]carbazole derivatives have been identified as potential inhibitors of CDK1/cyclin B. nih.gov Specifically, ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate exhibited an IC_50_ in the low micromolar range against this complex. nih.gov Furthermore, indolo[6,7-a]pyrrolo[3,4-c]carbazoles have been reported as potent inhibitors of cyclin D1/CDK4, leading to a strong G1 arrest in cancer cell lines. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell growth and survival. Ellipticine (B1684216), a pyridocarbazole alkaloid, and its derivatives have been identified as novel ATP-competitive inhibitors of CK2. nih.gov These compounds demonstrated a marked inhibition of CK2 activity, which was associated with cell cycle arrest and apoptosis in human cancer cells. nih.gov

Table 3: Kinase Inhibition by Representative Carbazole Analogues

| Compound Class/Derivative | Target Kinase | IC_50_ (µM) | Reference |

|---|---|---|---|

| Ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate | CDK1/cyclinB | Low micromolar | nih.gov |

| Indolo[6,7-a]pyrrolo[3,4-c]carbazoles | Cyclin D1/CDK4 | Not specified (potent) | nih.gov |

| Ellipticine Derivatives | CK2 | Not specified (marked inhibition) | nih.gov |

| Benzofuroquinolinedione (8d) | Topo I | 42.0 | nih.gov |

| Benzofuroquinolinedione (8i) | Topo I | 64.3 | nih.gov |

Specific Receptor Antagonism or Agonism

Currently, publicly available research has not extensively detailed the specific receptor antagonism or agonism of this compound. The primary focus of research on pyridocarbazoles has been on their direct interactions with nucleic acids and related enzymes rather than specific membrane or nuclear receptor binding. However, the broader family of carbazole derivatives has been investigated for a wide array of pharmacological activities, which may involve various receptor interactions that are yet to be fully elucidated for this specific compound.

Cellular Pathway Perturbations (e.g., Cell Division, Apoptosis Induction)

The planar aromatic system of pyridocarbazoles allows them to function as DNA intercalating agents, a primary mechanism through which they disrupt cellular processes. This intercalation can interfere with DNA replication and transcription, leading to perturbations in the cell cycle and the induction of apoptosis (programmed cell death).

Analogues of this compound, such as the well-studied ellipticine, have been shown to be potent inhibitors of topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA complex, these compounds lead to double-strand breaks in DNA, which can trigger cell cycle arrest and apoptosis. nih.gov

Furthermore, some pyridocarbazole derivatives have been identified as inhibitors of protein kinase CK2. nih.gov Inhibition of this kinase is associated with cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov For instance, certain ellipticine derivatives and their benzopyridoindole analogues have demonstrated marked inhibition of CK2 activity, leading to these cellular outcomes. nih.gov

The cytotoxic effects of pyridocarbazole derivatives have been evaluated across various cancer cell lines. For example, derivatives of the pyridocarbazole S16020 have shown significant cytotoxic and antiproliferative effects against human lung carcinoma (A549), colon adenocarcinoma (LoVo), and breast cancer (MCF-7) cell lines. nih.gov One derivative, in particular, exhibited stronger cytotoxic effects than the reference compound olivacine (B1677268) in A549 cells. nih.gov

| Compound/Analogue | Cell Line | Observed Effect | Citation |

| Ellipticine Derivatives | Human Glioblastoma (in vivo) | Antitumor activity, cell cycle arrest, apoptosis | nih.gov |

| S16020 Derivatives | A549 (Lung), LoVo (Colon), MCF-7 (Breast) | Cytotoxicity, disruption of proliferation and motility | nih.gov |

| 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole | CCRF/CEM (Leukemia), A549 (Lung), MCF7 (Breast) | High in vitro anticancer activity | nih.gov |

Investigation of Antioxidant and Radical Scavenging Activities

The carbazole scaffold is a known pharmacophore that contributes to the antioxidant properties of many of its derivatives. mdpi.com The nitrogen atom in the carbazole ring can act as a hydrogen donor, a key feature for radical scavenging. The antioxidant potential of various carbazole derivatives has been investigated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

For instance, studies on pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole compounds have demonstrated their capacity to scavenge these radicals. The ABTS cation radical decolorization assay, in particular, was found to be a sensitive method for determining their inhibitory values. researchgate.net

The antioxidant activity of pyrazole derivatives, which share some structural similarities in terms of being heterocyclic compounds, has also been extensively studied. Certain pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities, with IC50 values indicating high potency. nih.gov For example, some thienyl-pyrazole derivatives exhibited DPPH radical scavenging IC50 values as low as 0.245 µM. nih.gov While not directly on the target compound, this data highlights the potential for nitrogen-containing heterocyclic systems to possess significant antioxidant capabilities.

| Assay | Compound Class | Findings | Citation |

| DPPH Radical Scavenging | Pyrrolo[3,2-c]carbazole derivatives | Demonstrated radical scavenging activity | researchgate.net |

| ABTS Cation Radical Decolorization | Pyrrolo[3,2-c]carbazole derivatives | Found to be a sensitive method for determining inhibition | researchgate.net |

| DPPH Radical Scavenging | Thienyl-pyrazole derivatives | IC50 values as low as 0.245 µM | nih.gov |

| Hydroxyl Radical Scavenging | Thienyl-pyrazole derivatives | Potent radical scavenging activity observed | nih.gov |

Computational and Theoretical Investigations of 13h Benzo G Pyrido 2,3 a Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of complex organic molecules like 13H-Benzo(g)pyrido(2,3-a)carbazole. By solving the Kohn-Sham equations, DFT methods can accurately predict various electronic properties. For carbazole (B46965) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential surfaces. These calculations are foundational for understanding the molecule's reactivity, stability, and intermolecular interactions.

Time-Dependent DFT (TDDFT) extends the principles of DFT to excited states, enabling the prediction of electronic absorption and emission spectra. For compounds in the carbazole family, TDDFT calculations have been successfully employed to interpret experimental UV-Vis and fluorescence spectra. researchgate.netresearchgate.net This theoretical approach allows for the assignment of electronic transitions and can predict how structural modifications will influence the photophysical properties of the molecule.

Table 1: Representative Electronic Properties of a Carbazole Derivative Calculated by DFT

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained for carbazole derivatives through DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to study how a ligand, such as this compound, interacts with a biological target, typically a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery and development. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule and then using a scoring function to estimate the binding affinity for each pose. For carbazole derivatives, which are known to exhibit a range of biological activities, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Table 2: Illustrative Molecular Docking Results for a Carbazole Ligand with a Kinase Target

| Parameter | Value |

| Binding Affinity (Scoring Function) | -9.5 kcal/mol |

| Predicted Hydrogen Bonds | 2 |

| Key Interacting Residues | Lys76, Asp184 |

Note: This table presents hypothetical data to exemplify the output of a molecular docking simulation.

Analysis of Conformational Changes Upon Binding

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more detailed picture of the binding event, revealing conformational changes in both the ligand and the target upon binding. This information is critical for understanding the mechanism of action and for refining the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a correlation with the observed activity. nih.govnih.gov

For classes of compounds like benzo(g)pyrido(2,3-a)carbazole derivatives, QSAR can be a valuable tool for predicting the biological activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. These models can guide lead optimization by identifying the structural features that are most important for the desired activity. nih.govnih.gov

Theoretical Spectroscopic Property Predictions

In addition to electronic spectra, theoretical methods can be used to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net DFT calculations, for example, can provide accurate predictions of ¹H and ¹³C NMR spectra, which are invaluable for the structural characterization of newly synthesized compounds. researchgate.net Similarly, calculated IR spectra can aid in the identification of functional groups and in the interpretation of experimental vibrational spectra. The ability to theoretically predict these properties is a significant asset in the study of complex molecules like this compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 13h Benzo G Pyrido 2,3 a Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of carbazole (B46965) derivatives. researchgate.net Through a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework can be assembled.

1H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. In 13H-Benzo(g)pyrido(2,3-a)carbazole derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the fused aromatic rings. The N-H proton of the carbazole moiety is often observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), such as the N-H proton of carbazole which appears at δ 11.21 ppm in DMSO-d6. chemicalbook.com The specific chemical shifts and coupling constants (J-values) between adjacent protons are critical for assigning protons to their exact positions on the polycyclic structure.

2D NMR: To overcome the complexity of overlapping signals in 1D spectra and to definitively establish the structure, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, allowing for the tracing of proton connectivity within individual rings of the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal. It reveals couplings between protons and carbons that are two or three bonds away, providing the necessary information to connect the different spin systems (rings) and to assign quaternary carbons, thus confirming the fusion pattern of the benzo, pyrido, and carbazole rings.

Table 1: Representative NMR Data for Carbazole Scaffolds Data is representative of the general carbazole framework and may vary for specific derivatives of this compound.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (C-H) | 7.0 - 9.0 | Specific shifts depend on position and substitution. |

| Carbazole N-H Proton | > 10.0 | Often a broad singlet, exchangeable with D₂O. |

| Aromatic Carbons (C-H & C-q) | 110 - 150 | Quaternary carbons (C-q) are typically identified via HMBC. |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fused aromatic ring system of this compound is highly stable, so fragmentation may be limited under soft ionization conditions. However, under higher energy conditions (like EI), characteristic fragmentation pathways can emerge, often involving the loss of small molecules or radicals from substituents on the main framework. Analysis of these fragments helps to corroborate the structure determined by NMR. For some carbazole chromophores, EI-MS has been used for structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies (e.g., DNA binding)

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the this compound molecule. The extensive conjugation in this polycyclic aromatic heterocycle results in characteristic absorption bands in the ultraviolet and visible regions of the spectrum. These spectra are used to confirm the presence of the chromophore and to study its interactions with other molecules, most notably DNA.

When a small molecule binds to DNA, changes in its UV-Vis spectrum are often observed. For intercalating agents, which insert themselves between the base pairs of the DNA double helix, these changes typically include:

Hypochromism: A decrease in the molar absorptivity (intensity) of the main absorption band.

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.

These spectral changes are indicative of a close association between the molecule's chromophore and the DNA bases, a characteristic feature of intercalation. mdpi.com Studies on related pyrido[2,3-a]carbazoles have shown that these compounds interact with calf thymus DNA (CT-DNA) via intercalation, with binding constants (Kb) determined to be in the range of 1.2–3.0 × 10⁴ M⁻¹. nih.gov Similarly, other carbazole derivatives have been shown to bind to G-quadruplex DNA, with binding constants around 10⁵ M⁻¹. nih.gov By titrating a solution of the compound with increasing concentrations of DNA, the binding constant can be calculated, providing a quantitative measure of the binding affinity.

Table 2: UV-Vis Data for DNA Interaction Studies of Carbazole Derivatives

| Compound Type | Interaction with DNA | Observed Spectral Changes | Binding Constant (Kb) |

|---|---|---|---|

| Pyrido[2,3-a]carbazoles | Intercalation with CT-DNA nih.gov | Hypochromism & Bathochromic Shift nih.gov | 1.2–3.0 × 10⁴ M⁻¹ nih.gov |

| Carbazole Derivative 3 | End-stacking with G-quadruplex DNA nih.gov | Two-step complex formation nih.gov | ~1.5 × 10⁵ M⁻¹ nih.gov |

| N,N'-Dibenzylidene-9H-Carbazole-3,6-Diamine | Intercalation with CT-DNA ijarsct.co.in | Hypochromism & Bathochromic Shift ijarsct.co.in | Data not specified ijarsct.co.in |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different bonds can be detected. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. nih.gov

Key expected vibrational frequencies include:

N-H Stretch: A sharp or moderately broad peak in the region of 3200-3500 cm⁻¹, characteristic of the secondary amine in the carbazole ring.

Aromatic C-H Stretch: Multiple sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp absorptions in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations within the fused aromatic and pyridine (B92270) rings.

C-H Bending: Strong absorptions in the 650-900 cm⁻¹ region (the "fingerprint region") are characteristic of the substitution pattern on the aromatic rings.

FT-IR spectroscopy has been a standard technique for the characterization of synthesized carbazole chromophores and their precursors. researchgate.net

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This data is crucial for assessing the electronic nature of the molecule and its potential suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells. researchgate.net

In a typical CV experiment for a carbazole derivative, the compound exhibits one or more oxidation peaks, corresponding to the removal of electrons from the electron-rich carbazole nitrogen and the π-conjugated system. researchgate.netresearchgate.net The potential at which oxidation occurs is a measure of the HOMO energy level. A lower oxidation potential indicates a higher HOMO level, meaning the compound is more easily oxidized. The reversibility of the redox peaks provides insight into the stability of the radical cations or anions formed during the electrochemical process. By analyzing the CV data, key electronic parameters like the HOMO level and the electrochemical band gap (Eg) can be determined. researchgate.net

Table 3: Electrochemical Properties of Carbazole Derivatives from Cyclic Voltammetry This table presents representative data for carbazole-based compounds to illustrate the utility of the technique.

| Parameter | Significance | Typical Method of Determination |

|---|---|---|

| Oxidation Potential (E_ox) | Indicates the ease of removing an electron. | Peak potential of the oxidation wave in the voltammogram. researchgate.net |

| HOMO Energy Level | Energy of the highest occupied molecular orbital. | Calculated from the onset of the first oxidation peak. researchgate.net |

| Electrochemical Band Gap (Eg) | Energy difference between HOMO and LUMO. | Estimated from the onsets of the first oxidation and reduction peaks. researchgate.net |

Future Perspectives and Emerging Research Directions in Pyrido Fused Carbazole Chemistry

Development of Novel and Efficient Synthetic Paradigms

The construction of complex heterocyclic systems like 13H-Benzo(g)pyrido(2,3-a)carbazole demands innovative and efficient synthetic strategies. Traditional methods are often lengthy and produce low yields, prompting chemists to explore new paradigms. Modern approaches focus on atom economy, step-efficiency, and the introduction of molecular diversity.

Recent advancements in the synthesis of carbazole (B46965) and its fused derivatives have highlighted several promising avenues. nih.gov These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and cascade annulation reactions. nih.gov For instance, palladium-catalyzed intramolecular C-H activation has emerged as a powerful tool for constructing the carbazole nucleus. nih.gov Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow the assembly of complex molecules from simple starting materials in a single step, which is both time- and resource-efficient. researchgate.net The development of novel catalysts, such as magnetic nanocatalysts, is also facilitating greener and more efficient syntheses, often in combination with microwave-assisted techniques. researchgate.net

Future synthetic endeavors will likely focus on the regioselective synthesis of this compound derivatives, allowing for precise control over the substitution patterns on the aromatic rings. This is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of these compounds. The application of flow chemistry and automated synthesis platforms could also accelerate the discovery and development of new pyrido-fused carbazole drug candidates.

Exploration of Untapped Biological Targets and Mechanistic Pathways

Carbazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. echemcom.comnih.gov Pyrido-fused carbazoles, in particular, have shown promise as potent antitumor agents. nih.govijrpc.com For example, a series of pyrido[3,2-α]carbazole derivatives displayed significant cytotoxicity against human lung and colon cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov

The primary mechanism of action for many carbazole derivatives involves the targeting of DNA and topoisomerases I and II. ijrpc.com Halogenated pyrido[2,3-a]carbazoles have been shown to bind strongly to DNA via intercalation and induce DNA cleavage. rsc.org However, the full extent of their biological targets remains to be explored.

Future research should aim to identify novel and untapped biological targets for this compound and its analogs. This can be achieved through a combination of high-throughput screening, chemical proteomics, and target deconvolution techniques. Understanding the specific molecular interactions and downstream signaling pathways affected by these compounds will be critical for elucidating their mechanisms of action and identifying potential new therapeutic applications. For instance, investigating their effects on protein kinases, epigenetic modulators, or metabolic pathways could reveal new avenues for drug development.

| Compound Class | Biological Activity | Investigated Cell Lines | Reference |

| Pyrido[3,2-α]carbazole derivatives | Antitumor | Human lung cancer A549, Colon cancer HT29 | nih.gov |

| Halogenated pyrido[2,3-a]carbazoles | Anticancer, Antioxidant, DNA intercalation | Not specified | rsc.org |

| Benzo[a]carbazole derivatives | Estrogen receptor binding, Mammary tumor inhibition | MCF-7 breast cancer cells | nih.gov |

| N-substituted carbazoles | Antimicrobial | S. aureus, B. subtilis, E. coli, C. albicans | nih.gov |

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. exlibrisgroup.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their structures. nih.govresearchgate.net

In the context of pyrido-fused carbazole chemistry, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives based on their chemical structures. researchgate.net Generative models, a type of deep learning, can design entirely new molecules with desired properties, such as high binding affinity for a specific target and low predicted toxicity. nih.gov

Furthermore, ML algorithms can accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and testing, thereby reducing the time and cost associated with experimental work. youtube.com For example, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to focus on those with the most favorable profiles. youtube.com The future of rational drug design for pyrido-fused carbazoles will undoubtedly involve a synergistic combination of computational and experimental approaches.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govnih.govrsc.org

By analyzing how a pyrido-fused carbazole affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) simultaneously, researchers can identify the key biological networks and pathways that are perturbed. ufz.deresearchgate.net This integrated approach can help to elucidate the compound's mechanism of action, identify potential biomarkers of efficacy and toxicity, and reveal off-target effects. nih.gov

The application of multi-omics strategies will be instrumental in advancing our understanding of the therapeutic potential and possible liabilities of pyrido-fused carbazoles. researchgate.net For instance, integrating multi-omics data from cancer cell lines treated with this compound could reveal novel mechanisms of drug resistance or identify patient populations most likely to respond to treatment. nih.gov This comprehensive biological understanding is crucial for the successful translation of promising compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.